5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this heterocyclic compound follows International Union of Pure and Applied Chemistry conventions, designating it as 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol. The Chemical Abstracts Service registry number 1803590-75-1 provides unambiguous identification in chemical databases and literature. The molecular formula C₉H₆N₆OS reflects the presence of nine carbon atoms, six hydrogen atoms, six nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 246.25 daltons.
The compound's systematic name precisely describes its structural components through a hierarchical nomenclature system. The core 1,3,4-oxadiazole ring system serves as the parent structure, with the thiol functional group at position 2 and a complex substituent at position 5. This substituent consists of a 1H-imidazol-4-yl group that is further substituted at the 1-position with a pyrazin-2-yl moiety. The SMILES notation SC1=NN=C(C2=CN(C3=NC=CN=C3)C=N2)O1 provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches.
The compound belongs to the broader class of 1,3,4-oxadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms in specific positions. The presence of the thiol group introduces additional chemical reactivity, while the pyrazine and imidazole substituents contribute to the compound's aromatic character and potential coordination chemistry. Alternative naming conventions may refer to this compound as a thiol derivative or emphasize different structural features, but the IUPAC nomenclature provides the most precise and standardized identification.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic analysis of this compound reveals complex three-dimensional arrangements that significantly influence its physical and chemical properties. X-ray diffraction studies provide fundamental insights into the molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice. The technique employs the constructive interference of X-rays scattered by crystalline planes, following Bragg's Law where nλ = 2d sin θ, relating the wavelength of electromagnetic radiation to the diffraction angle and lattice spacing.
Related oxadiazole-thione derivatives demonstrate characteristic structural features that inform understanding of this compound's likely conformational behavior. Studies of similar 1,3,4-oxadiazole-2-thione compounds reveal that these molecules typically adopt approximately V-shaped conformations due to the spatial arrangement of substituents around the central oxadiazole ring. The dihedral angles between the oxadiazole ring and attached aromatic systems significantly influence the overall molecular geometry and crystal packing characteristics.
The crystal structure analysis involves examination of intermolecular interactions, including hydrogen bonding patterns, pi-pi stacking interactions, and van der Waals forces. For structurally related compounds, short sulfur-sulfur contacts and pi-pi interactions between aromatic rings contribute to three-dimensional network formation within the crystal lattice. These interactions typically occur at distances ranging from 3.4 to 3.7 angstroms, indicating significant intermolecular stabilization. The presence of multiple nitrogen-containing heterocycles in this compound suggests potential for extensive hydrogen bonding networks and aromatic stacking interactions.
Conformational analysis requires consideration of rotational degrees of freedom around single bonds connecting the heterocyclic rings. Computational studies of related pyridyl-oxadiazole compounds indicate that barrier heights for internal rotation typically range from several kilocalories per mole, with density functional theory calculations providing reliable predictions of preferred conformations. The molecular geometry optimization through quantum mechanical methods reveals stable conformers and transition states for rotational processes.
Spectroscopic Characterization (FT-IR, NMR, UV-Vis, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Fourier-transform infrared spectroscopy provides crucial information about functional groups and molecular vibrations, while nuclear magnetic resonance spectroscopy reveals detailed structural connectivity and dynamic behavior in solution.
| Spectroscopic Parameter | Expected Range | Characteristic Features |
|---|---|---|
| Carbon-sulfur stretch (FT-IR) | 1180-1200 cm⁻¹ | Medium intensity band |
| Aromatic carbon-nitrogen stretch | 1590-1650 cm⁻¹ | Multiple overlapping bands |
| Imidazole nitrogen-hydrogen stretch | 3200-3400 cm⁻¹ | Broad absorption |
| Thiol sulfur-hydrogen stretch | 2550-2600 cm⁻¹ | Weak but characteristic |
Fourier-transform infrared spectroscopic analysis of related oxadiazole-thione compounds reveals characteristic absorption patterns that provide structural fingerprints. The carbonyl region typically shows bands around 1596-1599 cm⁻¹ corresponding to aromatic carbon-nitrogen stretching vibrations. The thiol functional group exhibits characteristic sulfur-hydrogen stretching around 2550 cm⁻¹, though this may be weak due to hydrogen bonding interactions. Aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ region, while nitrogen-hydrogen stretching from the imidazole ring occurs around 3200-3400 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns. Proton nuclear magnetic resonance spectra of related compounds show characteristic signals for aromatic protons in the 6.8-8.2 parts per million range, with distinct patterns for pyrazine, imidazole, and oxadiazole ring systems. The pyrazine protons typically appear as singlets around 8.7-9.2 parts per million due to the electronic deshielding effect of the nitrogen atoms. Imidazole ring protons show characteristic signals between 7.0-7.5 parts per million, while the thiol proton, when observable, appears around 14.0 parts per million as a broad singlet due to rapid exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for different carbon environments within the molecule. The carbon atom of the carbon-sulfur bond in oxadiazole-thione compounds typically resonates around 177-186 parts per million, confirming the thione tautomeric form over the thiol form. Aromatic carbon signals appear in the 110-160 parts per million region, with specific chemical shifts dependent on the electronic environment and substitution patterns.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 247 (M+H)⁺ for the protonated molecule. Fragmentation patterns may include loss of sulfur-containing fragments and sequential degradation of the heterocyclic rings, providing structural confirmation through characteristic fragment ions.
Ultraviolet-visible spectroscopy reveals electronic transitions associated with the extended aromatic system. Theoretical calculations using time-dependent density functional theory predict absorption maxima and transition characteristics that correlate with experimental observations. The longest wavelength absorption bands typically occur in the 250-350 nanometer region, corresponding to pi-to-pi* transitions within the conjugated heterocyclic system.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic structure, molecular orbitals, and chemical reactivity of this compound. Density functional theory calculations using established functionals such as B3LYP with appropriate basis sets reveal detailed information about molecular geometry optimization, electronic properties, and thermodynamic stability. These computational approaches complement experimental characterization by providing atomic-level understanding of molecular behavior.
The electronic structure analysis begins with molecular orbital calculations that describe the distribution of electrons throughout the molecular framework. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about chemical reactivity and electronic excitation processes. For related oxadiazole compounds, the highest occupied molecular orbital typically exhibits significant contribution from the sulfur atom and adjacent nitrogen atoms, while the lowest unoccupied molecular orbital shows delocalization across the aromatic ring systems.
| Quantum Chemical Parameter | Computational Method | Typical Values |
|---|---|---|
| Molecular orbital energy gap | Density Functional Theory | 3.5-4.5 electron volts |
| Dipole moment | B3LYP/6-31G(d,p) | 2.0-4.0 Debye |
| Atomic charges | Natural population analysis | -0.8 to +0.6 elementary charge |
| Bond lengths | Geometry optimization | 1.2-1.5 angstroms (aromatic) |
Geometry optimization calculations reveal preferred molecular conformations and structural parameters. Bond lengths, bond angles, and dihedral angles obtained from quantum mechanical calculations provide detailed geometric information that complements crystallographic data. The optimization process identifies energy minima corresponding to stable molecular conformations, while frequency calculations confirm the nature of stationary points and provide vibrational mode assignments.
Electronic charge distribution analysis through natural population analysis or similar methods reveals atomic charges and electron density patterns throughout the molecule. These calculations identify electrophilic and nucleophilic sites that influence chemical reactivity and intermolecular interactions. The sulfur atom in the thiol group typically carries a partial negative charge, while certain nitrogen atoms in the heterocyclic rings exhibit partial positive charges that influence hydrogen bonding patterns.
Thermodynamic property calculations provide enthalpy, entropy, and free energy values that characterize molecular stability and reaction thermodynamics. Zero-point energy corrections and thermal contributions account for vibrational motion at finite temperatures, enabling comparison with experimental thermodynamic measurements. These calculations support understanding of tautomeric equilibria, conformational preferences, and reaction energetics.
Solvent effects can be incorporated through continuum solvation models that account for the influence of surrounding medium on molecular properties. These calculations reveal how polar solvents affect molecular geometry, electronic structure, and spectroscopic properties, providing connections between gas-phase theoretical results and solution-phase experimental observations. The polarizable continuum model and similar approaches enable accurate modeling of solvent-molecule interactions without explicit inclusion of solvent molecules in the quantum mechanical calculation.
Properties
IUPAC Name |
5-(1-pyrazin-2-ylimidazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c17-9-14-13-8(16-9)6-4-15(5-12-6)7-3-10-1-2-11-7/h1-5H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRMGOTSPWRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(N=C2)C3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Strategy
The synthesis of this compound typically involves:
- Construction of the pyrazin-2-yl and imidazol-4-yl fragments.
- Formation of the 1,3,4-oxadiazole core via cyclization of appropriate hydrazide derivatives.
- Introduction of the thiol group at the 2-position of the oxadiazole ring through thiolating agents such as carbon disulfide (CS₂).
Key Intermediates and Precursors
- Pyrazin-2-yl derivatives are often synthesized via condensation reactions involving hydrazines and suitable aldehydes or ketones.
- Imidazole derivatives are prepared through cyclization of α-dicarbonyl compounds with nitrogen sources.
- Oxadiazole core is assembled via cyclization of acyl hydrazides with dehydrating agents or via oxidative heterocyclization.
Specific Preparation Methods
Synthesis of 5-(1-pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
Based on recent literature, such as the work by Kapoorr et al., the synthesis involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrazin-2-yl hydrazide derivatives | Prepared via condensation of hydrazines with pyrazine derivatives |
| 2 | Cyclization with carbonyldiimidazole or similar dehydrating agents | Forms the oxadiazole ring |
| 3 | Thiolation with carbon disulfide (CS₂) in alcoholic alkaline solution | Introduces the thiol group at the 2-position |
Nucleophilic Substitution for Imidazolyl and Pyrazinyl Fragments
The introduction of the pyrazin-2-yl and imidazol-4-yl groups onto the oxadiazole ring is achieved via nucleophilic substitution reactions:
| Reagents | Conditions | Notes |
|---|---|---|
| Dibromoalkanes | Strong base (e.g., sodium hydride or lithium hydride) | Facilitates nucleophilic substitution at the oxadiazole sulfur |
| Imidazole or pyrazine derivatives | Reflux in DMF or similar polar aprotic solvents | Ensures effective nucleophilic attack |
Alternative Green Synthesis Approaches
Recent studies highlight the use of visible-light catalysis and atmospheric oxygen to facilitate heterocycle formation, reducing the need for harsh dehydrating agents:
| Method | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Visible-light catalysis | Eosin-Y, oxygen, substituted semicarbazones | ~92-94% | |
| Pd-catalyzed oxidative annulation | Substituted hydrazides with isocyanides | ~90% |
Data Tables Summarizing Synthesis Methods
Notable Research Findings
Green Chemistry Innovations: Use of visible-light catalysis significantly reduces hazardous reagents and energy consumption, with yields exceeding 90%.
Versatility of Synthetic Routes: Multiple pathways, including oxidative cyclization and nucleophilic substitution, allow for structural modifications to tailor biological activity.
Structural Confirmation: Spectroscopic techniques such as IR, NMR, and mass spectrometry confirm the successful synthesis of intermediates and final compounds, ensuring structural integrity.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is synthesized via multistep reactions involving heterocyclic ring formation and functional group interconversions. Key intermediates include hydrazides and pyrazine derivatives.
Table 1: Key Reaction Steps and Conditions
Thiol-Thione Tautomerism
The thiol group (-SH) at position 2 of the oxadiazole ring undergoes tautomerism to form a thione (-S=), influencing reactivity. This equilibrium is solvent-dependent and confirmed via <sup>1</sup>H NMR analysis (δ 7.40–8.20 ppm for aromatic protons) .
Key Observations:
-
Thiol form : Reacts with alkyl halides (e.g., dibromoalkanes) to form thioethers .
-
Thione form : Participates in coordination chemistry with transition metals (e.g., Pd, Pt) .
Nucleophilic Substitution Reactions
The sulfur atom in the thiol group acts as a nucleophile. Example reactions include:
Table 2: Alkylation and Arylation Reactions
Oxidative and Reductive Transformations
The oxadiazole ring is stable under mild conditions but undergoes degradation under strong oxidants:
-
Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/HOAc converts the thiol to sulfonic acid (-SO<sub>3</sub>H) .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrazine ring to piperazine, altering electronic properties .
Biological Activity-Driven Modifications
The compound serves as a scaffold for antimicrobial and antitumor agents. Notable modifications include:
-
Nitric oxide (NO) donor conjugation : Reacts with nitrate esters to form NO-releasing derivatives (e.g., for anti-inflammatory applications) .
-
Metal complexation : Forms complexes with Cu(II) and Zn(II), enhancing enzyme inhibition activity .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Recent research has highlighted the antibacterial properties of 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol. It has shown significant activity against various strains of bacteria, including phytopathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Antitumor Activity
Studies indicate that derivatives of this compound exhibit promising antitumor properties. In vitro tests have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential as chemotherapeutic agents .
Applications in Agriculture
The compound's antimicrobial properties make it a candidate for agricultural applications, particularly as a fungicide or bactericide. Its effectiveness against plant pathogens could lead to its use in crop protection formulations, thereby enhancing agricultural productivity and sustainability .
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several derivatives of this compound against common plant pathogens. Results indicated that certain derivatives exhibited lower EC50 values compared to traditional antibiotics, demonstrating superior antibacterial activity .
| Compound | Pathogen | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Xanthomonas campestris | 8.72 | |
| Compound B | Pseudomonas syringae | 12.85 | |
| Compound C | Escherichia coli | >50 |
Antitumor Activity
In another study focused on cancer treatment, compounds derived from this oxadiazole derivative were tested against various cancer cell lines. The results showed that several compounds significantly inhibited cell growth in a dose-dependent manner .
Mechanism of Action
The mechanism of action of 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in 1,3,4-Oxadiazole-2-Thiol Derivatives
The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Structural and Functional Insights
Pyrazine vs. Pyrazine’s electron-deficient nature may also influence redox properties or binding affinity.
Imidazole Hybrids :
- Both the target compound and 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-oxadiazol-2-yl)thio)-1-phenylethan-1-one feature imidazole rings, but the latter’s phenacyl group increases steric bulk, which could reduce solubility compared to the pyrazine-linked derivative.
Thiol Position and Reactivity: All analogs retain the 2-thiol group, critical for forming disulfide bonds or coordinating metal ions.
Biological Activity
5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and antiparasitic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C₁₂H₁₈BrN₃
- Molecular Weight : 284.2 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial activity against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.03 | Isoniazid | 0.5 |
| Mycobacterium tuberculosis | 0.03 | Amoxicillin | 0.5 |
| Escherichia coli | 0.5 | Ampicillin | 1.0 |
The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Antitumor Activity
The antitumor properties of the compound have been evaluated against several cancer cell lines. It was found to inhibit cell proliferation in pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines effectively.
Case Study: HDAC Inhibition
A study reported that derivatives of oxadiazole, including the target compound, exhibited high inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer progression. The most active derivative showed an IC₅₀ value of approximately 20 nM against HDAC-1 .
Antiparasitic Activity
The compound also demonstrated significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The half-maximal inhibitory concentration (IC₅₀) was comparable to that of chloroquine, a standard treatment for malaria.
Research suggests that the mechanism involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for purine synthesis in parasites .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol and its derivatives?
The compound is typically synthesized via cyclization of substituted benzohydrazide precursors. For example, Method C involves reacting 2-chloro-4-methoxybenzohydrazide with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form the 1,3,4-oxadiazole-2-thiol core, followed by purification via recrystallization. Yields range from 59% to 90%, depending on substituent electronic effects and reaction optimization (e.g., solvent choice, temperature) .
(Basic) What spectroscopic and crystallographic techniques are recommended for structural validation of this compound?
- ¹H NMR : Key diagnostic peaks include aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm) in DMSO-d₆ .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. For anisotropic displacement parameters, ORTEP for Windows provides visualization of thermal ellipsoids .
(Basic) How are biological activities such as enzyme inhibition or antimicrobial properties evaluated experimentally?
- Lipoxygenase inhibition : Spectrophotometric assays monitor hydroperoxide formation at 234 nm, with IC₅₀ values calculated using dose-response curves .
- Antibacterial activity : Agar diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
(Advanced) How can reaction conditions be optimized to improve yields in multi-step syntheses?
Optimization involves:
- Temperature control : Reflux in methanol (2–3 hours) for hydrazide cyclization, as prolonged heating may degrade sensitive substituents .
- Catalyst screening : Sodium hydride (NaH) in DMF enhances alkylation efficiency for S-substituted derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .
(Advanced) How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
- SHELXL refinement : Use the PART instruction to model disordered atoms and apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. For twinned data, the BASF parameter refines the twin scale factor .
- Validation tools : Check R-factor convergence (<5% discrepancy) and validate geometry using WinGX’s PARST or PLATON .
(Advanced) What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance lipophilicity and target binding. For example, 2-chloro-4-(trifluoromethyl)phenyl derivatives show improved antibacterial potency .
- Pharmacophore mapping : Overlay crystal structures with active-site models (e.g., lipoxygenase) to identify critical hydrogen-bonding interactions with the oxadiazole-thiol moiety .
(Advanced) How can discrepancies in biological activity data across studies be systematically addressed?
- Standardized protocols : Use common reference strains (e.g., E. coli ATCC 25922) and normalize assay conditions (pH, incubation time) .
- Meta-analysis : Compare IC₅₀/MIC values across derivatives with similar substituents to identify outliers caused by experimental variability .
(Advanced) What computational methods support the prediction of molecular interactions for this compound?
- Docking studies : AutoDock Vina or Schrödinger Suite can model binding poses against targets like Rho kinase. Key interactions include sulfur-mediated hydrogen bonds and π-π stacking with pyrazine rings .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
